ethyl 1-{3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoyl}piperidine-4-carboxylate
CAS No.: 1040646-10-3
Cat. No.: VC11977887
Molecular Formula: C22H24ClN3O3S
Molecular Weight: 446.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040646-10-3 |
|---|---|
| Molecular Formula | C22H24ClN3O3S |
| Molecular Weight | 446.0 g/mol |
| IUPAC Name | ethyl 1-[3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoyl]piperidine-4-carboxylate |
| Standard InChI | InChI=1S/C22H24ClN3O3S/c1-2-29-21(28)16-9-11-25(12-10-16)20(27)8-7-18-14-30-22-24-19(13-26(18)22)15-3-5-17(23)6-4-15/h3-6,13-14,16H,2,7-12H2,1H3 |
| Standard InChI Key | CYVWDSVTYMFZLU-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CCN(CC1)C(=O)CCC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl |
| Canonical SMILES | CCOC(=O)C1CCN(CC1)C(=O)CCC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound combines an imidazo[2,1-b] thiazole core substituted at the 6-position with a 4-chlorophenyl group and at the 3-position with a propanoyl side chain. This side chain is further conjugated to a piperidine-4-carboxylate ester (Figure 1). The imidazo-thiazole system is a bicyclic heteroaromatic scaffold known for its electron-rich properties, which facilitate interactions with biological targets .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 446.0 g/mol | |
| IUPAC Name | Ethyl 1-{3-[6-(4-chlorophenyl)imidazo[2,1-b][1, thiazol-3-yl]propanoyl}piperidine-4-carboxylate | |
| CAS Registry Number | 1040646-10-3 |
Spectroscopic and Physicochemical Properties
The compound’s infrared (IR) spectrum would exhibit characteristic absorptions for ester carbonyl (), amide carbonyl (), and aromatic C–H stretching (). Nuclear magnetic resonance (NMR) data would reveal distinct signals for the piperidine ring protons (), the ethyl ester group (, triplet; , quartet), and the 4-chlorophenyl aromatic protons () .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis involves three key fragments:
-
Imidazo[2,1-b] thiazole Core: Constructed via cyclocondensation of 2-aminothiazole derivatives with α-haloketones .
-
Propanoyl-Piperidine Linker: Derived from ethyl isonipecotate (ethyl piperidine-4-carboxylate, CAS: 1126-09-6) , which undergoes acylation with propionyl chloride.
-
4-Chlorophenyl Substituent: Introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
Stepwise Synthesis
-
Formation of Imidazo-Thiazole Core:
-
Introduction of Propanoyl Side Chain:
-
The 3-position of the imidazo-thiazole is functionalized via Friedel-Crafts acylation using propionyl chloride.
-
-
Coupling with Piperidine Ester:
Table 2: Critical Reaction Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Imidazo-thiazole formation | Bromoacetone, DMF, 80°C | 65–70% | |
| Acylation | Propionyl chloride, AlCl₃, CH₂Cl₂ | 55% | |
| Amide coupling | EDC, HOBt, DIPEA, DMF | 40–45% |
Biological Activity and Mechanistic Insights
Table 3: Predicted ADMET Properties
| Property | Value | Method |
|---|---|---|
| logP | 3.2 | XLogP3 |
| Water Solubility | 0.02 mg/mL | ESOL |
| CYP2D6 Inhibition | Moderate | SwissADME |
| Bioavailability | 55% | Boiled-Egg Model |
Comparative Analysis with Structural Analogs
Ethyl 1-(3-Methyl-6-Phenylimidazo[2,1-b]thiazole-2-carbonyl)piperidine-4-carboxylate (CID 3240100)
This analog lacks the 4-chlorophenyl and propanoyl groups, resulting in reduced CA inhibition () . The chlorine atom in the target compound enhances electronegativity, potentially improving target binding.
Ethyl 4-[[3-[[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methylamino]piperidine-1-carboxylate (CID 137637563)
With a thiazole-methylamino substituent, this compound shows moderate activity against tyrosine kinases () , highlighting the versatility of imidazo-thiazole derivatives in targeting diverse enzymes.
Challenges and Future Directions
-
Synthetic Yield Optimization: Current yields for the final coupling step remain suboptimal (40–45%) . Transitioning to flow chemistry or enzymatic catalysis could improve efficiency.
-
Target Validation: Specific biological targets for this compound require empirical confirmation via kinase profiling or proteomic studies.
-
In Vivo Pharmacokinetics: Preliminary ADMET data suggest moderate bioavailability; prodrug strategies or nanoformulations may enhance therapeutic indices.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume